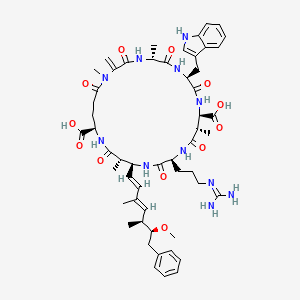
4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzoic acid derivatives is well-documented in the provided papers. For instance, the synthesis of monoesters of oligo(ethylene oxide) with tris(n-alkan-1-yloxy)benzoic acids and their corresponding polymethacrylates is described, indicating a multi-step synthetic route involving esterification and polymerization processes . Similarly, the synthesis of other benzoic acid derivatives, such as 4-(oxiran-2-ylmethoxy)benzoic acid and 4-acetoxybenzoic acid, involves new synthetic routes that could be adapted for the synthesis of "4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid" .
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is crucial for their properties and applications. X-ray crystallography studies have revealed the crystal structures of various derivatives, such as the monoclinic system for 4-(oxiran-2-ylmethoxy)benzoic acid and the triclinic system for 4-acetoxybenzoic acid . These studies provide a detailed understanding of the molecular conformations and intermolecular interactions, such as hydrogen bonding and dimer formation, which are likely to be relevant for "4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid" as well.
Chemical Reactions Analysis
The reactivity of benzoic acid derivatives is influenced by their functional groups. The papers do not provide specific reactions for "4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid," but they do discuss the reactivity of similar compounds. For example, the presence of ester groups in the benzoic acid derivatives can lead to hydrolysis or transesterification reactions under certain conditions . The trifluoromethyl group in the compound of interest may also affect its reactivity, potentially making it more resistant to certain chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives, such as their mesophase behavior, are explored in the papers. For instance, certain derivatives exhibit liquid crystalline phases, which are characterized by differential scanning calorimetry and polarizing optical microscopy . The presence of fluorinated chains and hydrogen bonding in these compounds significantly influences their phase behavior and stability . These findings suggest that "4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid" may also display unique physical properties due to its structural features.
Applications De Recherche Scientifique
Mesophase Stabilization
4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid derivatives have been studied for their role in stabilizing hexagonal columnar mesophases in supramolecular and macromolecular columns. The fluorination of alkyl tails in these compounds dramatically enhances the stability of these mesophases (Percec et al., 1995).
Self-Assembly into Supramolecular Columns
This compound and its variants have been used to investigate the fluorophobic effect in the self-assembly of polymers and model compounds into supramolecular columns. Such studies provide insights into the molecular interactions and assembly processes of these materials (Johansson et al., 1996).
Crystal Structure Analysis
Research on the crystal structure of related benzoic acid compounds provides valuable information on their molecular and crystal structures. This aids in understanding the physical and chemical properties of these materials, which can be crucial in various scientific applications (Obreza & Perdih, 2012).
Supramolecular Dendrimers Formation
Studies have also focused on the self-assembly of these compounds into supramolecular columnar dendrimers. Such dendrimers can exhibit unique properties like homeotropic hexagonal columnar liquid crystalline phases, which are of interest in materials science (Percec et al., 1996).
Development of Novel Fluorescence Probes
The derivatives of 4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid have been used in the development of novel fluorescence probes. These probes can detect reactive oxygen species and distinguish specific species, which is vital in biological and chemical research (Setsukinai et al., 2003).
Photophysical Properties in Lanthanide-based Coordination Polymers
Research on lanthanide-based coordination polymers assembled from derivatives of benzoic acids, including 4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid, has been conducted to understand their crystal structures and photophysical properties. This research has implications in materials science and photonics (Sivakumar et al., 2011).
Propriétés
IUPAC Name |
4-(oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O4/c14-13(15,16)10-7-8(12(17)18)1-2-11(10)20-9-3-5-19-6-4-9/h1-2,7,9H,3-6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEWLUVARFMJJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901160416 | |
| Record name | Benzoic acid, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901160416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid | |
CAS RN |
1402232-90-9 | |
| Record name | Benzoic acid, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-3-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402232-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901160416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate](/img/structure/B3027760.png)
![4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B3027761.png)

![Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B3027764.png)

![4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid](/img/structure/B3027767.png)

